molecular formula C23H26Cl2FN3O3S B1429475 N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide CAS No. 1445901-81-4

N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide

Cat. No. B1429475
Key on ui cas rn: 1445901-81-4
M. Wt: 514.4 g/mol
InChI Key: IKCATSIXVMLWNW-UHFFFAOYSA-N
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Patent
US09216988B2

Procedure details

To a solution of 1-(4-(4-((cyclobutylamino)methyl)-3-fluorophenyl)piperazin-1-yl)ethanone (55 mg, 0.18 mmol) in dichloromethane (1 mL) was added N,N-diisopropylethylamine (0.047 mL, 0.27 mmol), followed by 3,5-dichlorobenzene-1-sulfonyl chloride (50 mg, 0.20 mmol) and the reaction was stirred at ambient temperature for 16 hours. The reaction was then concentrated and purified by preparative reverse phase HPLC to yield 41 mg of N-(4-(4-acetylpiperazin-1-yl)-2-fluorobenzyl)-3,5-dichloro-N-cyclobutylbenzenesulfonamide. 1H NMR (400 MHz, DMSO) δ 7.95 (t, J=1.8 Hz, 1H), 7.72 (d, J=1.8 Hz, 2H), 7.18 (t, J=8.9 Hz, 1H), 6.80-6.74 (m, 1H), 6.74-6.67 (m, 1H), 4.40 (s, 2H), 4.35-4.20 (m, 1H), 3.62-3.51 (m, 4H), 3.25-3.17 (m, 2H), 3.16-3.10 (m, 2H), 2.04 (s, 3H), 2.02-1.88 (m, 4H), 1.55-1.48 (m, 2H); LCMS (m/z) ES+ 514.0 [M+1]+.
Name
1-(4-(4-((cyclobutylamino)methyl)-3-fluorophenyl)piperazin-1-yl)ethanone
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
0.047 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:5][CH2:6][C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:18][CH2:17][N:16]([C:19](=[O:21])[CH3:20])[CH2:15][CH2:14]3)=[CH:9][C:8]=2[F:22])[CH2:4][CH2:3][CH2:2]1.C(N(CC)C(C)C)(C)C.[Cl:32][C:33]1[CH:34]=[C:35]([S:40](Cl)(=[O:42])=[O:41])[CH:36]=[C:37]([Cl:39])[CH:38]=1>ClCCl>[C:19]([N:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:11]=[CH:12][C:7]([CH2:6][N:5]([CH:1]3[CH2:2][CH2:3][CH2:4]3)[S:40]([C:35]3[CH:34]=[C:33]([Cl:32])[CH:38]=[C:37]([Cl:39])[CH:36]=3)(=[O:42])=[O:41])=[C:8]([F:22])[CH:9]=2)[CH2:18][CH2:17]1)(=[O:21])[CH3:20]

Inputs

Step One
Name
1-(4-(4-((cyclobutylamino)methyl)-3-fluorophenyl)piperazin-1-yl)ethanone
Quantity
55 mg
Type
reactant
Smiles
C1(CCC1)NCC1=C(C=C(C=C1)N1CCN(CC1)C(C)=O)F
Name
Quantity
0.047 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative reverse phase HPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=CC(=C(CN(S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C2CCC2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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